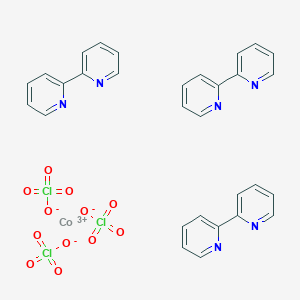
3,5-Dibromo-1-methylpyridin-2(1H)-one
Descripción general
Descripción
3,5-Dibromo-1-methylpyridin-2(1H)-one, also known as DBMPO, is an organobromine compound with a wide range of applications in the scientific and medical fields. DBMPO is a colorless, crystalline solid with a molecular weight of 305.9 g/mol and a melting point of 186-188 °C. It is soluble in ethanol, acetone, and water, and is relatively stable under normal conditions. DBMPO has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, and has been used in a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Carbonylation : A palladium-catalyzed highly regioselective one-step carbonylation of 2,5-dibromo-3-methylpyridine was reported. This method is key for forming aromatic amides with high regioselectivity, facilitated by a novel nonphosphine-based 2,2-bipyridine ligand. This reaction was scaled up for bulk material production for clinical trials of oncologic treatments (Wu, Wong, & Poirier, 1999).
Antioxidant Activity and DNA Binding : A novel derivative was evaluated for antioxidant activity and DNA binding. The compound showed significant antioxidant activities and bound to double-strand fish sperm DNA by minor groove, indicating potential biological applications (Yılmaz et al., 2020).
Site-Selective Cross-Coupling Reactions : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones underwent site-selective Suzuki coupling reactions. This approach allows access to differentially 3,5-disubstituted 2-pyridones, which are prevalent in many bioactive natural products (Conreaux et al., 2007).
Synthesis Under Greener Conditions : A greener synthesis method was developed for 3,5-dicyanopyridin-2(1H)-one derivatives using microwave irradiation in aqueous media, offering environmental benefits (Jia et al., 2007).
Reverse Transcriptase Inhibitors for HIV-1 : A series of 2-pyridinone derivatives were developed as HIV-1-specific reverse transcriptase inhibitors. This includes compounds that showed high selectivity and potency against HIV-1 strain IIIB (Hoffman et al., 1993).
Pharmacokinetics and Anti-Fibrosis Drug Potential : The pharmacokinetics and metabolism of a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis, were investigated. This compound showed potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Phytotoxic Activity : The phytotoxic activity of new pyridone derivatives was evaluated. These compounds showed selectivity against certain species and can be used as lead structures for developing more active phytotoxic products (Demuner et al., 2009).
Crystal Engineering and Halogen Bonding : The crystal matrix of N-methyl-3,5-dibromopyridinium iodide was studied for its short C–Br⋯I halogen bonding, indicating its utility in crystal engineering and material science (Logothetis et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dibromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJAJTJZSBVNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394280 | |
| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14529-54-5 | |
| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)



![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)





